

Chemical Properties and Characteristics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Mercury iodide

Cat. No.: B1216704

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Mercuric iodide, also known as mercury(II) iodide, is an inorganic compound with the molecular formula HgI_2 .^[2] It typically appears as a scarlet-red, odorless, and tasteless powder.^{[4][5]} The compound is sensitive to light and exhibits thermochromism; when heated above 127°C (400 K), it undergoes a phase transition from the red alpha crystalline form to a pale yellow beta form, reverting to its original red color upon cooling.^[2] It is sparingly soluble in water but dissolves in excess potassium iodide solutions to form potassium tetraiodomercurate(II) ($\text{K}_2[\text{HgI}_4]$), a key component of Nessler's reagent used for ammonia detection.^[2]

Quantitative Data

The following tables summarize key quantitative data for mercuric iodide and a typical synthesis protocol.

Table 1: Physicochemical Properties of Mercuric Iodide

| Property | Value |
|---------------------|------------------------------|
| Molecular Formula | HgI ₂ |
| Molar Mass | 454.40 g/mol [2] |
| Appearance | Scarlet-red, heavy powder[4] |
| Density | 6.36 g/cm ³ [2] |
| Melting Point | 259 °C (498 °F; 532 K)[2] |
| Boiling Point | 350 °C (662 °F; 623 K)[2] |
| Solubility in Water | 6 mg/100 mL[2] |
| Crystal Structure | Tetragonal (alpha form)[1] |

Table 2: Reactant and Product Quantities for a Typical Synthesis

| Substance | Molecular Formula | Mass / Volume | Moles (approx.) |
|--------------------------------|-------------------|---------------|-------------------|
| Reactants | | | |
| Mercury(II) Chloride | HgCl ₂ | 13.5 g | 0.050 mol |
| Potassium Iodide | KI | 16.6 g | 0.100 mol |
| Water (for HgCl ₂) | H ₂ O | 150 mL | - |
| Water (for KI) | H ₂ O | 200 mL | - |
| Product | | | |
| Mercuric Iodide (Yield) | HgI ₂ | 21-22 g[6] | 0.046 - 0.048 mol |

Synthesis of Red Mercuric Iodide

The most common laboratory synthesis of red mercuric iodide involves a precipitation reaction, also known as a double displacement reaction, between aqueous solutions of mercury(II) chloride and potassium iodide.[2][7]

The balanced chemical equation for this reaction is: $\text{HgCl}_2(\text{aq}) + 2\text{KI}(\text{aq}) \rightarrow \text{HgI}_2(\text{s}) + 2\text{KCl}(\text{aq})$

In this reaction, the mercury(II) cations (Hg^{2+}) from the dissolved mercury(II) chloride react with the iodide anions (I^-) from the potassium iodide solution. The resulting mercuric iodide is insoluble in water and precipitates out of the solution as a vibrant red solid.[\[7\]](#)

Experimental Protocol

This section provides a detailed methodology for the synthesis of red mercuric iodide powder via the precipitation method.[\[6\]](#)

Materials and Equipment:

- Mercury(II) chloride (HgCl_2)
- Potassium iodide (KI)
- Distilled water
- Beakers
- Graduated cylinders
- Magnetic stirrer and stir bar (optional, manual stirring is sufficient)
- Suction filtration apparatus (e.g., Büchner funnel, filter flask)
- Filter paper
- Wash bottle with distilled water
- Drying oven or desiccator
- Spatula and weighing balance

Procedure:

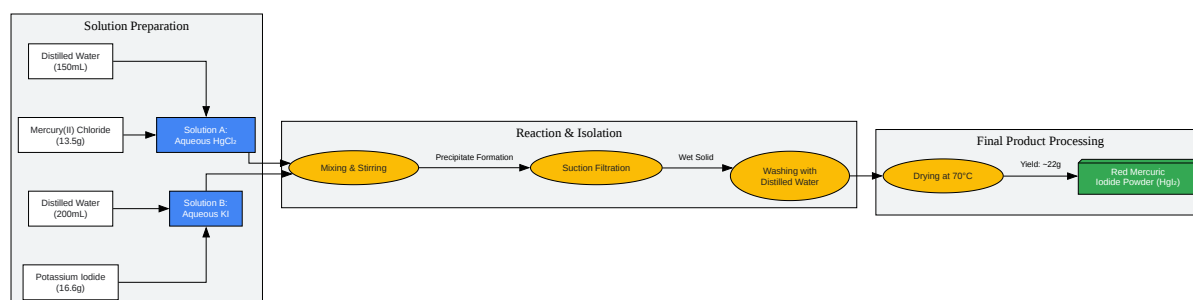
- Preparation of Reactant Solutions:
 - Prepare Solution A by dissolving 13.5 g of mercury(II) chloride in 150 mL of distilled water in a beaker. Stir until the solid is fully dissolved. Note that mercury(II) chloride has limited

solubility, so this may take some time.[6][7]

- Prepare Solution B by dissolving 16.6 g of potassium iodide in 200 mL of distilled water in a separate beaker. Potassium iodide is highly soluble and will dissolve quickly.[6][7]
- Precipitation:
 - While stirring, slowly add Solution B (potassium iodide solution) to Solution A (mercury(II) chloride solution).[2]
 - A vibrant red-orange precipitate of mercuric iodide will form immediately.[7]
 - Continue stirring for an additional 10 minutes to ensure the reaction goes to completion and to encourage the formation of larger particles, which are easier to filter.[7]
- Isolation and Washing of the Precipitate:
 - Set up the suction filtration apparatus.
 - Filter the reaction mixture through the Büchner funnel to isolate the red mercuric iodide precipitate.[6]
 - Wash the precipitate thoroughly with approximately 100 mL of distilled water to remove the soluble potassium chloride byproduct and any unreacted starting materials.[6]
- Drying:
 - Carefully transfer the filtered solid to a pre-weighed watch glass or evaporating dish.
 - Dry the powder in an oven at 70°C until a constant weight is achieved.[1][2] Alternatively, the product can be dried in a desiccator.[6][7]
- Final Product:
 - The final product is a fine, scarlet-red powder of mercuric iodide. The expected yield is approximately 21-22 grams.[6]

Synthesis Workflow Diagram

The following diagram illustrates the logical workflow of the synthesis process described above.



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- To cite this document: BenchChem. [Chemical Properties and Characteristics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1216704#synthesis-of-red-mercuric-iodide-powder]

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